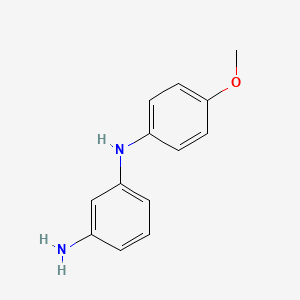

N1-(4-methoxyphenyl)benzene-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-N-(4-methoxyphenyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZXJWAHJSCNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development

Established and Emerging Synthetic Pathways for N1-(4-methoxyphenyl)benzene-1,3-diamine

The construction of the this compound framework can be achieved through both linear and convergent strategies, as well as more streamlined one-pot and cascade reactions.

Multi-step Linear and Convergent Synthesis Strategies

Linear Synthesis: A common linear approach begins with the modification of a benzene (B151609) ring, followed by subsequent additions of the amino and methoxyphenyl groups. One potential pathway involves the nitration of a suitable benzene derivative, followed by reduction and subsequent N-arylation. For instance, starting from m-dinitrobenzene, a selective reduction of one nitro group can yield 3-nitroaniline. This intermediate can then be coupled with a 4-methoxyphenyl (B3050149) halide or boronic acid derivative, followed by the reduction of the remaining nitro group to afford the final product. This multi-step process allows for controlled synthesis and purification of intermediates at each stage. libretexts.org

Another linear strategy could involve the initial synthesis of a diaryl ether, which is then converted to the diamine. However, the C-N bond formation through methods like the Buchwald-Hartwig amination is generally more direct and widely employed for creating aryl amines. wikipedia.org

One-Pot and Cascade Reaction Approaches

To enhance synthetic efficiency and reduce waste, one-pot and cascade reactions are increasingly being developed for the synthesis of complex molecules like this compound.

One-Pot Synthesis: A one-pot synthesis could involve the sequential reaction of multiple reagents in a single reaction vessel. For instance, the reduction of m-dinitrobenzene to m-phenylenediamine (B132917), followed by a direct mono-N-arylation with a suitable 4-methoxyphenylating agent, could potentially be carried out in a single pot. This would eliminate the need for isolation and purification of the intermediate m-phenylenediamine. While conceptually attractive, achieving high selectivity for the mono-arylated product over the di-arylated byproduct can be challenging and requires careful control of reaction conditions. bohrium.com

Cascade Reactions: Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single synthetic operation, represent a highly elegant and efficient synthetic strategy. For the synthesis of this compound, a hypothetical cascade reaction could be designed starting from simpler precursors. For example, a process involving an initial condensation followed by a cyclization and subsequent ring-opening could lead to the desired product. While specific cascade reactions for this exact molecule are not widely reported, the development of such processes for the synthesis of N-aryl-o-phenylenediamines suggests the potential for similar strategies to be applied to the meta-isomer. nih.gov For instance, a Cu(II)-catalyzed cascade reaction of N-phenyl-o-phenylenediamine with benzaldehydes has been developed for the one-step construction of related benzimidazole (B57391) derivatives, showcasing the power of cascade strategies in C-N bond formation and molecular diversification. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Techniques

The yield and purity of this compound are highly dependent on the careful optimization of various reaction parameters. The Buchwald-Hartwig amination, being a cornerstone for the synthesis of this compound, has been the subject of extensive optimization studies.

Catalyst Design, Screening, and Application in Amination Reactions

The choice of catalyst is paramount in palladium-catalyzed amination reactions. The catalyst system typically consists of a palladium precursor and a phosphine (B1218219) ligand.

Catalyst Screening: A variety of palladium precursors such as Pd(OAc)2 and Pd2(dba)3 can be used. The ligand, however, plays a more critical role in determining the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. Commonly used ligands for the synthesis of diarylamines include biaryl phosphines like XPhos and JohnPhos, as well as bidentate phosphines like BINAP and DPEphos. wikipedia.org

For the synthesis of this compound, a screening of different palladium/ligand combinations would be necessary to identify the most effective catalyst system. The table below illustrates a hypothetical catalyst screening for the coupling of 3-bromoaniline (B18343) with 4-methoxyaniline.

| Palladium Precursor | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)2 | XPhos | 95 |

| Pd2(dba)3 | JohnPhos | 88 |

| Pd(OAc)2 | BINAP | 75 |

| PdCl2(dppf) | - | 60 |

Influence of Solvent Systems and Reaction Media on Efficiency and Selectivity

The solvent plays a crucial role in the Buchwald-Hartwig amination by influencing the solubility of reagents and the stability of catalytic intermediates.

Solvent Selection: A range of solvents have been reported for Buchwald-Hartwig reactions, with ethereal solvents (like dioxane and THF) and aromatic hydrocarbons (like toluene) being the most common. The choice of solvent can significantly impact the reaction rate and yield. For instance, polar aprotic solvents can facilitate the reaction but may also lead to the formation of side products. Therefore, a careful balance must be struck. The use of mixed solvent systems can also be beneficial in optimizing solubility and reaction temperature.

The following table demonstrates the potential effect of different solvents on the yield of this compound in a palladium-catalyzed amination.

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 92 |

| Dioxane | 2.2 | 89 |

| THF | 7.6 | 85 |

| DMF | 36.7 | 70 |

Temperature, Pressure, and Stoichiometric Control in Synthesis

Fine-tuning of temperature, pressure, and the stoichiometry of reactants is essential for maximizing the yield and minimizing the formation of impurities.

Temperature Control: Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often in the range of 80-120 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. Therefore, identifying the optimal temperature is a critical aspect of process development.

Pressure: While most Buchwald-Hartwig reactions are performed at atmospheric pressure, in some cases, particularly when using volatile amines or solvents, conducting the reaction in a sealed vessel under elevated pressure can be advantageous to prevent the loss of reactants and maintain a consistent reaction environment.

Stoichiometric Control: The molar ratio of the reactants, including the aryl halide, amine, base, and catalyst loading, must be carefully controlled. A slight excess of the amine is often used to ensure complete consumption of the more expensive aryl halide. The amount of base is also critical, with typically 1.2 to 2.0 equivalents being used. The catalyst loading is generally kept low, in the range of 0.5 to 2 mol%, to minimize costs, especially on an industrial scale.

The table below provides a hypothetical example of how temperature and stoichiometry can influence the yield of the target product.

| Temperature (°C) | Amine Equivalents | Base Equivalents | Yield (%) |

|---|---|---|---|

| 80 | 1.1 | 1.5 | 85 |

| 100 | 1.1 | 1.5 | 95 |

| 120 | 1.1 | 1.5 | 90 |

| 100 | 1.2 | 1.5 | 96 |

| 100 | 1.1 | 2.0 | 94 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound focuses on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and using efficient, recyclable catalysts. researchgate.net This involves reimagining traditional synthetic protocols to improve atom economy and energy efficiency.

Traditional C-N coupling reactions often rely on volatile and toxic organic solvents. Green chemistry principles encourage the move towards either eliminating the solvent entirely or replacing it with environmentally benign alternatives like water.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, simplifying purification, and often reducing reaction times. Microwave-assisted organic synthesis (MAOS) is a key technique in this area. For the synthesis of this compound, a plausible solvent-free approach would involve the condensation of a suitable 1,3-benzenediamine precursor with a 4-methoxyphenyl-containing reactant under microwave irradiation. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds, demonstrating its potential for forming C-N bonds efficiently without a solvent medium. researchgate.net

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Developing catalytic systems that are effective in aqueous media is a key area of research. Palladium-catalyzed amination reactions have been successfully performed using aqueous ammonia, showcasing the potential for water as a viable solvent for C-N bond formation. nih.gov For the synthesis of this compound, this could involve a palladium-catalyzed coupling between a 3-haloaniline derivative and p-anisidine (B42471) in a water-based system. The challenge lies in designing ligands and catalysts that remain active and stable in water and can overcome the low solubility of organic substrates. nih.govmdpi.com

The sustainability of a synthetic route is heavily dependent on the reagents and catalysts employed. Green approaches prioritize the use of catalysts made from earth-abundant metals and the development of heterogeneous systems that allow for easy separation and recycling.

Sustainable Catalytic Systems: While palladium has been the dominant metal in C-N cross-coupling, its high cost and toxicity are concerns. researchgate.net Research has focused on developing catalysts based on more abundant and less toxic first-row transition metals such as cobalt, copper, and iron. researchgate.netacs.org Copper-catalyzed C-N bond formation, promoted by amino acids, represents a greener alternative to palladium-based systems for coupling aryl halides with amines. researchgate.net Furthermore, photoredox catalysis, which uses organic dyes activated by visible light, offers a precious-metal-free pathway for C-N cross-coupling under mild, room-temperature conditions. rsc.orgchemrxiv.org

| Catalytic System | Metal | Key Advantages | Reaction | Ref |

| Homogeneous | Palladium (Pd) | High efficiency and broad scope | Buchwald-Hartwig Amination | numberanalytics.com |

| Homogeneous | Copper (Cu) | Low cost, earth-abundant | Ullmann Condensation | researchgate.net |

| Homogeneous | Cobalt (Co) | Earth-abundant, unique reactivity | C-N Coupling | acs.org |

| Heterogeneous | Pd Nanoparticles | Recyclable, low metal leaching | Cross-Coupling | mdpi.com |

| Metal-Free | Organic Dyes | Sustainable, mild conditions | Photoredox Catalysis | rsc.org |

Mechanistic Elucidation of Formation Reactions for this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. The formation of this compound via C-N cross-coupling, particularly the Buchwald-Hartwig amination, serves as a well-studied model for mechanistic discussion.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. numberanalytics.comwikipedia.org

The catalytic cycle proceeds through several key palladium-based intermediates. The nature of these species dictates the efficiency and selectivity of the reaction.

Pd(0)Ln Complex: The cycle begins with a catalytically active palladium(0) complex, typically coordinated to phosphine ligands (L). This is the species that initiates the reaction by reacting with the aryl halide. numberanalytics.com

Oxidative Addition Complex (Aryl-Pd(II)-X(L)n): The first step is the oxidative addition of an aryl halide (e.g., 3-bromonitrobenzene as a precursor to the diamine) to the Pd(0) center. This forms a square planar Pd(II) intermediate, where both the aryl group and the halide are bonded to the palladium. numberanalytics.comnih.gov Anionic Pd(II) intermediates, such as [ArPdI(Cl)L2]-, have also been identified, suggesting a more complex pathway than initially thought. nih.gov

Palladium-Amido Complex (Aryl-Pd(II)-NR'R''(L)n): The halide on the Pd(II) complex is replaced by the amine (p-anisidine). In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. This is a crucial intermediate, as its formation precedes the final bond-forming step. numberanalytics.comwikipedia.org

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex. This step forms the desired C-N bond of the diarylamine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.gov

Rate-Limiting Step: In many cases, the initial oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step (RDS). numberanalytics.comnih.gov This is supported by kinetic studies showing that the reaction rate is dependent on the concentration of the aryl halide and the catalyst, but zero-order in the amine. The nature of the halide is critical, with reactivity following the trend I > Br > Cl, which is consistent with the C-X bond strength and its cleavage during oxidative addition. nih.gov

| Factor | Observation | Implication on Mechanism | Ref |

| Aryl Halide | Rate order: Ar-I > Ar-Br > Ar-Cl | Oxidative addition is often the rate-limiting step. | nih.gov |

| Amine Concentration | Reaction is often zero-order in amine. | Amine coordination/deprotonation is fast relative to oxidative addition. | acs.org |

| Base | Strong, non-nucleophilic bases are required. | Facilitates the formation of the key palladium-amido intermediate. | researchgate.net |

| Ligand Structure | Bulky, electron-donating ligands enhance rate. | Accelerates both oxidative addition and reductive elimination. | numberanalytics.com |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the structure of N1-(4-methoxyphenyl)benzene-1,3-diamine. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the amine protons, and the methoxy (B1213986) group protons. The aromatic region (typically δ 6.0-8.0 ppm) would display complex splitting patterns due to spin-spin coupling between adjacent protons. pdx.edu The methoxy group (–OCH₃) would appear as a sharp singlet around δ 3.8 ppm, while the amine protons (–NH– and –NH₂) would present as broader signals whose chemical shifts can be solvent-dependent. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the 13 carbon atoms, although some aromatic carbons may have overlapping signals. Key resonances include the methoxy carbon at approximately δ 55 ppm and the aromatic carbons, with those bonded to nitrogen or oxygen appearing further downfield (δ 130-160 ppm). rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted values based on substituent effects and analysis of similar compounds, as specific experimental data for this compound is not readily available in the cited literature.

| Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| Methoxy (–OC H₃) | ~ 3.8 (s, 3H) | ~ 55.3 |

| Aromatic C-H (methoxyphenyl ring) | ~ 6.8 - 7.2 (m, 4H) | ~ 114 - 122 |

| Aromatic C-H (diamine ring) | ~ 6.1 - 7.0 (m, 4H) | ~ 100 - 130 |

| Aromatic C–O (methoxyphenyl ring) | - | ~ 155.0 |

| Aromatic C–N (methoxyphenyl ring) | - | ~ 141.0 |

| Aromatic C–N (diamine ring) | - | ~ 148.0 |

| Amine (–N¹H–) | Variable (br s, 1H) | - |

| Amine (–N³H₂) | Variable (br s, 2H) | - |

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of these signals. ipb.pt

While less common, ¹⁵N NMR spectroscopy would provide direct information on the electronic environment of the two distinct nitrogen atoms (the secondary amine N1 and the primary amine N3), further confirming the structure.

Solid-state NMR (SSNMR) is a powerful tool for characterizing materials in their solid form, providing insights into polymorphism, molecular conformation, and intermolecular interactions within the crystal lattice. mit.edu For this compound, SSNMR could be used to identify and distinguish between different crystalline forms (polymorphs), which may exhibit distinct molecular packing and conformations. nih.gov

Differences in the isotropic chemical shifts observed in SSNMR spectra compared to solution-state NMR can indicate the effects of crystal packing. illinois.edustevens.edu Furthermore, techniques that measure chemical shift anisotropy (CSA) and dipolar couplings can provide detailed information about the local structure and dynamics of the phenyl rings, such as the presence of ring-flipping motions. mit.edunih.gov By analyzing the ¹³C and ¹⁵N signals, SSNMR can probe the hydrogen-bonding environment of the amine groups, which is critical to understanding the supramolecular structure.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₃H₁₄N₂O. HRMS analysis would verify this composition by matching the experimentally measured mass to the calculated exact mass. rsc.orgnih.gov

Molecular Formula and Mass Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molar Mass | 214.26 g/mol |

| Monoisotopic Mass | 214.11061 Da |

| Analysis Method | HRMS (e.g., ESI-TOF, Orbitrap) |

The confirmation of the exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would involve the cleavage of the weakest bonds and the formation of stable ions. mdpi.com Expected fragmentation patterns for aromatic amines and ethers include: researchgate.net

Cleavage of the C-N bond between the two aromatic rings, leading to ions corresponding to the methoxyphenylamine moiety or the benzenediamine moiety.

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M+H-15]⁺ ion.

Loss of a neutral formaldehyde (B43269) molecule (CH₂O) from the methoxy group via rearrangement, yielding an [M+H-30]⁺ ion.

Formation of characteristic ions such as the methoxyphenyl cation at m/z 107 or the anilinium ion at m/z 93.

Predicted Key Fragment Ions in MS/MS

| m/z (Predicted) | Proposed Identity/Origin |

| 215.1184 | Protonated molecule [M+H]⁺ |

| 199.0871 | [M+H - CH₄]⁺ (Loss of methane (B114726) from methoxy and amine) |

| 185.0922 | [M+H - CH₂O]⁺ (Loss of formaldehyde) |

| 122.0606 | [C₇H₈NO]⁺ (Methoxyaniline fragment) |

| 108.0813 | [C₆H₆N₂]⁺ (Benzenediamine fragment) |

| 92.0500 | [C₆H₆N]⁺ (Anilide fragment) |

Analysis of these fragmentation pathways provides conclusive evidence for the presence of the methoxyphenyl and benzenediamine substructures and their connectivity. researchgate.netnih.gov

X-ray Crystallography for Precise Crystalline Structure Determination

While spectroscopic methods confirm molecular connectivity, single-crystal X-ray crystallography provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique yields exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. mdpi.com

A crystal structure determination for this compound would reveal:

The precise bond lengths and angles of the aromatic rings and the amine bridge.

The conformation of the molecule, particularly the dihedral angle between the planes of the two aromatic rings. iucr.org

The planarity of the nitrogen atoms.

The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the amine groups and π-π stacking between the aromatic rings. nih.govresearchgate.net

As a direct crystal structure for this compound is not available in the cited literature, the data for a related benzylideneaniline (B1666777) Schiff base, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, is presented below to illustrate the type of information obtained from such an analysis. iucr.org

Example Crystallographic Data for a Related Compound Note: The following data is for (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline and serves only as an example of crystallographic parameters. iucr.org

| Parameter | Value |

| Chemical Formula | C₁₈H₂₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3458 (3) |

| b (Å) | 18.0673 (5) |

| c (Å) | 8.8752 (3) |

| β (°) | 104.936 (1) |

| Volume (ų) | 1599.41 (9) |

| Z | 4 |

| Dihedral Angle between Rings | 46.01 (6)° |

Such data would be crucial for understanding the solid-state properties of this compound and for computational modeling studies.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

While single-crystal X-ray diffraction data for the parent compound this compound is not extensively documented in available literature, structural analyses of its derivatives provide crucial information about the molecule's conformational preferences and solid-state packing.

A pertinent example is the Schiff base derivative, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline. iucr.org In this molecule, the two aromatic rings adopt a non-planar orientation, inclined to each other by 46.01 (6)°. iucr.org A significant twist is observed around the C(phenyl)—N(imino) bond, with a C5—C4—N1—C7 torsion angle of -41.89 (16)°. iucr.org Conversely, the methoxy group's methyl carbon (C14) lies nearly in the plane of its attached benzene ring. iucr.org This preference for a twisted conformation between the aromatic planes is a common feature in related N-(4-methoxyphenyl) derivatives, where dihedral angles can vary significantly depending on the substituents and crystal packing forces. For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the torsion angles and the resulting orientation of the phenyl rings were found to be significantly different among isomers, influencing the intermolecular interactions. mdpi.com

Table 1: Selected Crystallographic Data for a Derivative of this compound

| Parameter | (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline iucr.org |

|---|---|

| Chemical Formula | C₁₈H₂₂N₂O |

| Crystal System | Not specified |

| Space Group | Not specified |

| Dihedral Angle Between Aromatic Rings | 46.01 (6)° |

| Car—N=C—Car Torsion Angle | 176.9 (1)° |

| Key Intermolecular Interactions | Weak C—H···π hydrogen bonds |

Co-crystal Formation and Polymorphism Investigations

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of co-crystals are critical in understanding the solid-state properties of molecules. researchgate.netnih.govnih.gov Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to distinct physical properties. rsc.org However, specific investigations into the co-crystal formation or polymorphic behavior of this compound have not been prominently reported in the surveyed scientific literature. Research on analogous systems, such as derivatives of 2-((phenyl)amino)benzoic acid, demonstrates that conformational flexibility can lead to different polymorphs. rsc.org Given the rotational freedom around the C-N bonds in this compound, a rich polymorphic landscape could be anticipated, warranting future investigation.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. smu.edu By analyzing the vibrational modes of a molecule, detailed information on bond strengths, symmetry, and intermolecular interactions can be obtained. mdpi.com

Characteristic Absorption Band Assignments and Vibrational Mode Analysis

The vibrational spectrum of this compound is characterized by contributions from its constituent parts: the m-phenylenediamine (B132917) moiety, the p-methoxyphenyl group, and the secondary amine linkage. By comparing with spectra of related molecules, a detailed assignment of the principal vibrational modes can be proposed. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental bands. researchgate.netresearchgate.net

Key expected vibrational modes include:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups will exhibit stretching vibrations typically in the 3300-3500 cm⁻¹ region. These bands are often sensitive to hydrogen bonding.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

C-H Stretching (Methyl): The methyl group of the methoxy substituent will show symmetric and asymmetric stretching vibrations typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: The in-ring stretching vibrations of the two benzene rings are expected to appear as a series of bands in the 1450-1610 cm⁻¹ region.

C-O Stretching: The C-O-C linkage of the methoxy group gives rise to strong asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-N Stretching: These vibrations are expected in the 1250-1350 cm⁻¹ region.

Out-of-Plane (OOP) C-H Bending: The pattern of bands in the 675-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene rings (1,3-disubstitution and 1,4-disubstitution).

Table 2: Provisional Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | -NH₂ and -NH- |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Rings |

| Asymmetric/Symmetric CH₃ Stretch | 2850 - 2960 | -OCH₃ |

| Aromatic C=C Ring Stretch | 1450 - 1610 | Benzene Rings |

| Asymmetric C-O-C Stretch | ~1250 | -OCH₃ |

| Symmetric C-O-C Stretch | ~1040 | -OCH₃ |

| C-N Stretch | 1250 - 1350 | Aryl-Amine |

| C-H Out-of-Plane Bending | 675 - 900 | Substituted Benzene Rings |

Conformational Isomerism and Intermolecular Interaction Probing

Vibrational spectroscopy is particularly sensitive to the conformational state of a molecule. rsc.org For this compound, rotation around the C(phenyl)-N and C(phenyl)-O single bonds can give rise to different conformers (rotational isomers). iu.edu.sa These conformers may have distinct vibrational spectra due to changes in molecular symmetry and vibrational coupling. mdpi.comresearchgate.netboisestate.edu For example, the dihedral angle between the two aromatic rings can influence the coupling between their respective vibrational modes.

Furthermore, intermolecular interactions, especially hydrogen bonding involving the -NH₂ and -NH- groups, have a profound effect on the vibrational spectra. mdpi.com In the solid state, the formation of N-H···N or N-H···O hydrogen bonds typically causes a broadening and a shift to lower frequencies (a red-shift) of the N-H stretching bands compared to the gas phase or dilute solution. The magnitude of this shift can provide information about the strength of the hydrogen bonds. Analysis of these spectral features allows for a detailed understanding of the supramolecular assembly in the crystalline state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are employed to understand the electronic distribution and geometric arrangement of atoms in a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide insights into molecular properties.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT study on N1-(4-methoxyphenyl)benzene-1,3-diamine would involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational expense. These methods would be used to refine the electronic structure, energies, and properties calculated by DFT, providing a benchmark for high-accuracy determination of the molecule's electronic characteristics.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a numerical basis for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Hypothetical Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -5.2 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 3.7 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 5.2 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 3.35 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 1.85 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.27 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons | 3.03 eV |

Molecular Dynamics (MD) Simulations of Conformational Dynamics and Intermolecular Interactions

While quantum mechanics is ideal for studying the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time, including conformational changes and interactions with its environment.

Exploration of Conformational Landscapes and Rotational Barriers

An MD simulation of this compound would reveal how the molecule moves and flexes at a given temperature. A key aspect of its structure is the rotation around the C-N bond linking the two aromatic rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped. This map identifies the most stable conformations (energy minima) and the energy barriers (transition states) that must be overcome for the molecule to change its shape. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers.

Solvent-Effect Modeling and Solution-Phase Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by a solvent. MD simulations are excellent for modeling these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (like water or an organic solvent), it is possible to study how the solvent affects its conformation and dynamics. These simulations can also be used to calculate properties like the radial distribution function, which describes the average distance and arrangement of solvent molecules around specific sites on the solute, providing a detailed picture of solvation and intermolecular interactions.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are instrumental in predicting how this compound will behave in a chemical reaction. By modeling the interactions between molecules at an atomic level, it is possible to forecast the most likely outcomes and the energetic feasibility of various transformations.

A cornerstone of predicting reaction rates and mechanisms is the characterization of the transition state (TS)—the highest energy point along a reaction coordinate. solubilityofthings.com Transition state theory (TST) provides the framework for understanding how reactants transform into products. wikipedia.org For this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate and characterize the transition states for various potential reactions, such as electrophilic aromatic substitution, oxidation, or coupling reactions. nih.govresearchgate.net

Calculations typically involve geometry optimization of the transition state structure, followed by frequency analysis to confirm it is a true first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). wikipedia.org The energy difference between the reactants and the transition state defines the activation energy or reaction barrier (ΔG‡). A lower activation barrier implies a faster reaction rate. solubilityofthings.com For example, in a hypothetical electrophilic nitration reaction, DFT calculations could be used to compare the barriers for substitution at different positions on the aromatic rings, thus predicting the regioselectivity of the reaction.

Table 1: Hypothetical Calculated Reaction Barriers for Electrophilic Bromination of this compound

| Substitution Position | Method/Basis Set | Solvent Model | Calculated Barrier (ΔG‡, kcal/mol) |

| C4-position (ortho to -NH-) | B3LYP/6-311+G(d,p) | PCM (Toluene) | 12.5 |

| C6-position (ortho to -NH-) | B3LYP/6-311+G(d,p) | PCM (Toluene) | 13.1 |

| C2'-position (ortho to -OCH₃) | B3LYP/6-311+G(d,p) | PCM (Toluene) | 18.7 |

| C5-position (para to -NH-, meta to -NHR) | B3LYP/6-311+G(d,p) | PCM (Toluene) | 15.8 |

| Note: This data is illustrative and represents typical outputs from DFT calculations. |

Beyond calculating a single reaction barrier, computational chemistry can map the entire reaction energy profile. This profile is a plot of the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction from reactants to products. It visualizes all intermediates, transition states, and the associated energy changes. researchgate.net

For a multi-step reaction involving this compound, mapping the energy profile helps identify the rate-determining step—the transition state with the highest energy relative to the starting materials. rsc.org Techniques like the Intrinsic Reaction Coordinate (IRC) method are used to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface.

Reaction flux analysis, a more advanced computational technique, can be used in complex reaction networks to predict the distribution of products. It considers the rates of all elementary reaction steps to determine the flow of reactants through different pathways. This would be particularly useful for predicting the outcome of reactions where this compound could potentially form multiple products, such as in polymerization or complex cascade reactions.

Computational Approaches to Structure-Reactivity Relationships

Understanding why a molecule exhibits a certain reactivity is a key goal of computational chemistry. By analyzing the electronic structure of this compound, it is possible to establish relationships between its intrinsic properties and its chemical behavior.

The reactivity of this compound is governed by its electronic structure. The electron-donating nature of the amine and methoxy (B1213986) groups activates the aromatic rings towards electrophilic attack. Computational methods can quantify this activation by calculating various electronic descriptors.

Table 2: Theoretical Electronic Properties of this compound

| Descriptor | Calculated Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -5.1 eV | Relatively high energy indicates strong electron-donating character, high reactivity towards electrophiles. |

| Hirshfeld Charge on C4 | -0.18 | High negative charge suggests a highly nucleophilic site, prone to electrophilic attack. nih.gov |

| Hirshfeld Charge on C6 | -0.17 | Similar to C4, another highly reactive site. |

| Molecular Electrostatic Potential Minimum | -45 kcal/mol (near N1) | Indicates the region most susceptible to interaction with positive charges or electrophiles. |

| Note: This data is illustrative and based on typical computational outputs. |

Quantitative Structure-Property Relationship (QSPR) models are statistical frameworks that correlate the structural features of molecules with their properties, including chemical reactivity. mdpi.commdpi.com For this compound and its derivatives, a QSPR study would involve calculating a wide range of molecular descriptors. uvic.ca

These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov A mathematical model, often using multivariate linear regression or machine learning algorithms, is then developed to establish a correlation between a set of these descriptors and an observed or calculated reactivity parameter (like a reaction rate constant). uvic.canih.gov

The theoretical framework of QSPR allows for the prediction of reactivity for new, yet-to-be-synthesized derivatives. By changing substituents on the this compound scaffold in silico, one could calculate the relevant descriptors and use the QSPR model to predict their reactivity, thereby prioritizing synthetic targets with desired properties.

Reactivity and Reaction Mechanism Studies

Amine-Centered Reactivity of N1-(4-methoxyphenyl)benzene-1,3-diamine

The presence of both a primary (-NH₂) and a secondary (-NH-) amine group makes the molecule a potent nucleophile and a versatile building block for condensation reactions.

Both amine groups in the molecule possess lone pairs of electrons on the nitrogen atoms, rendering them nucleophilic. The primary amine at the 3-position is generally more sterically accessible and behaves as a typical primary aromatic amine. The secondary amine, which bridges the two aromatic rings, is also nucleophilic, though its reactivity can be tempered by the steric bulk of the attached aryl groups. The electron-donating nature of the methoxy (B1213986) group on the para-position of the phenyl ring increases the electron density on the secondary nitrogen, enhancing its nucleophilicity compared to an unsubstituted diphenylamine.

Aromatic diamines are well-known precursors for the synthesis of Schiff bases (imines) through condensation reactions with aldehydes and ketones. researchgate.netnih.gov this compound can react with carbonyl compounds, typically under acid catalysis, to form imines. The reaction usually proceeds preferentially at the more reactive and less hindered primary amine group. researchgate.net

The general reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base. If a dicarbonyl compound is used or if the reaction conditions are forced, reaction at both amine sites is possible, leading to more complex structures. This reactivity is crucial for synthesizing larger, conjugated molecules and for creating ligands for coordination chemistry. nih.govresearchgate.net

| Aldehyde Reactant | Chemical Structure of Aldehyde | Resulting Schiff Base Product Name |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | N1-(4-methoxyphenyl)-N3-benzylidenebenzene-1,3-diamine |

| Salicylaldehyde | HOC₆H₄CHO | 2-(((3-((4-methoxyphenyl)amino)phenyl)imino)methyl)phenol |

| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | N1-(4-methoxyphenyl)-N3-(4-nitrobenzylidene)benzene-1,3-diamine |

| Cinnamaldehyde | C₆H₅CH=CHCHO | (E)-N1-(4-methoxyphenyl)-N3-(3-phenylallylidene)benzene-1,3-diamine |

Aromatic Reactivity of the Benzene (B151609) and Methoxyphenyl Rings

The aromatic rings in this compound are electron-rich due to the presence of powerful electron-donating amine and methoxy substituents. This makes them highly susceptible to electrophilic aromatic substitution (EAS). msu.edu

Common electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily on both aromatic rings of the molecule. minia.edu.eg The high electron density on the rings, a result of the activating effects of the amine and methoxy groups, means that these reactions can often occur under milder conditions than those required for benzene itself. libretexts.org For instance, the bromination of highly activated rings like phenols or anilines can proceed even without a Lewis acid catalyst. pressbooks.pub

The outcome of electrophilic substitution is controlled by the directing effects of the substituents already present on the rings. longdom.orglibretexts.org Amine (-NH₂, -NHR) and methoxy (-OCH₃) groups are strong activating groups and are ortho-, para-directors. pressbooks.publibretexts.orgyoutube.com

On the 1,3-diaminobenzene ring: This ring has two activating groups: a primary amine (-NH₂) at position 3 and a secondary amine (-NH-Ar) at position 1.

The -NH₂ group directs incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6).

The -NH-Ar group directs to its ortho positions (positions 2 and 6) and its para position (position 4).

The positions are therefore highly activated, particularly positions 2, 4, and 6, which are activated by both groups. Position 4 is often the most favored site for substitution due to the powerful, combined directing effect of both amine groups to this location, along with potentially less steric hindrance compared to position 2.

On the 4-methoxyphenyl (B3050149) ring: This ring is substituted with a methoxy group (-OCH₃) and an amino group (-NH-Ar), which are para to each other.

The -OCH₃ group is a strong ortho-, para-director. Since the para position is already occupied by the amine bridge, it strongly directs incoming electrophiles to its ortho positions (positions 3 and 5 relative to the methoxy group).

The secondary amine bridge (-NH-) is also a strong activating ortho-, para-director. It directs incoming electrophiles to its ortho positions (positions 3 and 5 on this ring), with the para position being occupied by the methoxy group.

Therefore, electrophilic attack on this ring is strongly favored at the positions ortho to both the methoxy and amino groups.

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Bromination (Br₂/FeBr₃) | Br⁺ | Substitution at position 4 of the diaminobenzene ring; potential for poly-substitution under harsh conditions. |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | Substitution at position 4 of the diaminobenzene ring. Ring is highly activated, so mild conditions are required to prevent oxidation. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | Acylation likely occurs at position 4 of the diaminobenzene ring. The amine groups may complex with the Lewis acid, requiring protection or modified conditions. |

Applications in Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block

The presence of two chemically distinct nucleophilic centers (the primary and secondary amino groups) allows N1-(4-methoxyphenyl)benzene-1,3-diamine to serve as a multifunctional building block in organic synthesis.

The differential reactivity of the primary and secondary amine groups can be harnessed for the stepwise synthesis of complex organic molecules. The primary amine is generally more sterically accessible and more nucleophilic than the secondary amine, allowing for selective reactions such as acylation, alkylation, or Schiff base formation under controlled conditions. This selectivity enables its use as a precursor for fine chemicals where precise molecular construction is required. For instance, selective acylation of the primary amine group would yield an amide intermediate that retains a secondary amine for subsequent chemical transformations, leading to the creation of advanced intermediates for pharmaceuticals or dyes.

Aromatic 1,3-diamines are fundamental scaffolds for the synthesis of nitrogen-containing heterocyclic compounds. The spatial arrangement of the two amine groups in this compound is suitable for cyclization reactions with bifunctional reagents to form six- or seven-membered rings. The reaction with dicarbonyl compounds, for example, can lead to the formation of diazepine (B8756704) derivatives. The N-substituent (4-methoxyphenyl group) is carried into the final heterocyclic structure, influencing its steric and electronic properties, which can be tailored for applications in medicinal chemistry or as functional organic materials.

| Reagent Type | Potential Heterocyclic System |

| 1,3-Dicarbonyl Compounds (e.g., malonaldehyde) | 1,5-Benzodiazepine derivatives |

| Phosgene or equivalents | Benzimidazolone derivatives |

| Carbon Disulfide | Benzimidazolethione derivatives |

| α,β-Unsaturated Ketones | Tetrahydroquinoline derivatives |

Role in Polymer Chemistry and Polymeric Material Design

In polymer science, aromatic diamines are crucial monomers for the synthesis of high-performance polymers known for their thermal stability and mechanical strength. The specific structure of this compound offers a unique combination of properties when incorporated into polymer backbones.

This compound serves as a difunctional monomer in step-growth polymerization. The two amine groups react with complementary difunctional monomers, such as diacyl chlorides or dianhydrides, to form polyamides and polyimides, respectively.

Polyamides: Reaction with aromatic diacyl chlorides (e.g., terephthaloyl chloride) yields aromatic polyamides (aramids).

Polyimides: Reaction with aromatic tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride) proceeds via a two-step method, forming a soluble poly(amic acid) precursor which is then cyclized to the final, thermally stable polyimide.

The incorporation of the bulky, non-planar N-(4-methoxyphenyl) substituent disrupts the close packing of polymer chains. This structural modification is a well-established strategy to enhance the solubility and processability of otherwise rigid and intractable aromatic polymers. csic.es While unsubstituted poly(m-phenylene isophthalamide) is highly crystalline and soluble only in specific polar solvents, a polymer derived from this compound would be expected to be more amorphous and exhibit improved solubility in common organic solvents. csic.es

| Property | Polymer from m-Phenylenediamine (B132917) (MPD) | Expected Property of Polymer from this compound | Rationale for Difference |

| Chain Packing | High, potential for crystallinity | Low, predominantly amorphous | The bulky N-substituent prevents efficient chain packing and hydrogen bonding. |

| Solubility | Limited to polar aprotic solvents | Enhanced in common organic solvents | Disrupted packing reduces intermolecular forces, allowing solvent penetration. |

| Glass Transition Temp. (Tg) | High | Potentially lower or similar | The bulky group can increase Tg by restricting rotation, but disruption of packing can lower it. The net effect varies. |

| Processability | Difficult (often requires harsh conditions) | Improved (solution-castable) | Enhanced solubility allows for easier processing techniques like solution casting. |

While compounds with more than two functional groups are typically used as cross-linking agents, this compound primarily functions as a polymer chain modifier. By being incorporated into a polymer backbone, it fundamentally alters the properties of the resulting material. It modifies the polymer network by introducing asymmetry and bulk, thereby reducing crystallinity and enhancing solubility. In the context of polyanilines, where oxidative polymerization occurs, this monomer could be copolymerized with aniline (B41778) to modify the electronic properties and morphology of the resulting conductive polymer. Research on poly(m-phenylenediamine) has shown its utility in creating functional nanostructures for sensing applications, suggesting that N-substituted derivatives could offer routes to new functional materials with tailored properties. nih.gov

Development of Functional Materials (Focus on compound's role in material development)

The unique electronic and steric characteristics of this compound make it an attractive component for the development of advanced functional materials. The methoxy (B1213986) group (-OCH3) on the N-phenyl substituent is electron-donating, which increases the electron density of the polymer backbone into which it is incorporated. This electronic modification can influence the optical and electrical properties of the material, such as its absorption spectrum, fluorescence, and conductivity.

Polymers containing this monomer, such as certain polyimides or polyamides, are expected to possess a high refractive index and specific dielectric properties due to the presence of the polarizable aromatic rings and the methoxy group. In the field of conductive polymers, incorporating this monomer could lower the oxidation potential of the resulting polymer, making it easier to dope (B7801613) into a conductive state. Furthermore, nanostructures made from polymers of m-phenylenediamine derivatives have been explored for applications in chemical sensing and biomedicine. nih.govdu.ac.ir The N-(4-methoxyphenyl) group would provide a handle to fine-tune the surface properties and interaction capabilities of such nanomaterials.

Precursor for Organic Semiconductors and Electro-Active Materials

This compound, with its aromatic diamine structure, is a molecule of interest in the synthesis of novel organic materials. Its electron-rich nature and potential for polymerization make it a candidate as a building block for electro-active polymers and organic semiconductors. While direct research on this specific compound is emerging, the principles of using similar aromatic amines are well-established in materials science.

Aromatic polyamides, for instance, are a class of polymers known for their thermal stability and mechanical strength. However, their applications can be limited by poor solubility. Research into new monomers for aromatic polyamides has shown that incorporating bulky side groups can enhance solubility without significantly compromising thermal properties. For example, polyamides synthesized from diamine monomers containing adamantane (B196018) groups have demonstrated increased solubility in organic solvents and high glass-transition temperatures. This approach of modifying the diamine structure to improve the processability of the resulting polymers is a key area of research.

Furthermore, triphenylamine-containing aromatic polyamides have been synthesized and shown to be amorphous and readily soluble in many organic solvents, forming tough, flexible films with high thermal stability. ntu.edu.tw The triphenylamine (B166846) units, with their bulky, non-planar structure, disrupt intermolecular hydrogen bonding and reduce the crystallinity of the polyamides. This principle suggests that this compound, with its substituted phenyl group, could be used to synthesize soluble, high-performance polyamides with potential applications in electronics and aerospace.

In the broader context of electro-active materials, derivatives of phenylenediamine are key components. For example, N,N′-Diphenyl-1,4-phenylenediamine-based enamines have been synthesized and investigated as building blocks for electro-active polymers. researchgate.net These materials have shown high hole drift mobilities, a critical property for organic semiconductor devices. researchgate.net The ionization potentials of these materials are also a key parameter in the design of organic electronic devices. The structural similarity of this compound to these building blocks suggests its potential as a monomer for the synthesis of new electro-active polymers with tailored electronic properties.

Table 1: Properties of Related Aromatic Polyamides

| Polymer Backbone | Pendant Group | Solubility | Glass Transition Temperature (°C) |

| Aromatic Polyamide | Adamantane | Soluble in various organic solvents | 240–300 |

| Aromatic Polyamide | Triphenylamine | Readily soluble in many organic solvents | 257–287 |

Component in Supramolecular Assemblies and Organic Frameworks

The structure of this compound, featuring amine groups capable of hydrogen bonding and aromatic rings that can participate in π-π stacking, makes it a potential component for the construction of supramolecular assemblies and organic frameworks. While specific examples utilizing this exact molecule are not yet widely reported, the principles of using similar building blocks are well-established.

Benzene-1,3,5-tricarboxamides (BTAs) are a well-studied class of molecules that self-assemble into helical, hydrogen-bonded columnar structures. rsc.org This self-assembly is driven by threefold hydrogen bonding between the amide groups. rsc.org This demonstrates how specific functional groups on a benzene (B151609) core can direct the formation of ordered supramolecular structures. Analogously, the diamine functionality of this compound could be derivatized to introduce functionalities that drive self-assembly into predictable architectures.

In the field of Metal-Organic Frameworks (MOFs), organic ligands are used to bridge metal ions, creating porous, crystalline materials with a wide range of applications, including gas storage and catalysis. Aromatic carboxylates are common ligands in MOF synthesis. For instance, [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid has been used to create novel coordination polymers with transition metals. nih.gov The resulting MOFs exhibit various dimensionalities, from 1D chains to 3D interpenetrated networks. nih.gov While this compound is a neutral molecule, it could be functionalized with coordinating groups, such as carboxylic acids, to serve as a ligand for MOF synthesis. The methoxyphenyl group would then act as a pendant group within the pores of the MOF, potentially influencing its properties.

Furthermore, the synthesis of MOFs from group 4 metals, such as zirconium, has gained attention due to their high chemical stability. mdpi.com These MOFs are often constructed from carboxylate linkers and have been explored for applications in chemical sensing. mdpi.com The potential to incorporate functionalized derivatives of this compound into such robust frameworks opens up possibilities for creating new sensory materials.

Chiral Chemistry Applications (If relevant for analogous or derivative compounds)

While direct applications of this compound in chiral chemistry are not extensively documented, the structural motifs present in this compound and its derivatives are relevant to asymmetric synthesis and the resolution of racemic mixtures.

Use in Asymmetric Synthesis as a Chiral Auxiliary or Ligand

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. While this compound itself is achiral, it can be envisioned as a scaffold for the synthesis of chiral ligands. For instance, the amine groups could be functionalized with chiral entities to create bidentate ligands for asymmetric catalysis.

The synthesis of vicinal diamine derivatives, an important class of chiral compounds, has been achieved through catalytic asymmetric synthesis. nih.gov For example, the enantioselective N-allylation of meso-vicinal diamine bistrisylamides using a chiral π-allyl-Pd catalyst has been reported to proceed with high enantioselectivity. nih.gov This highlights the potential for developing catalytic systems where chiral ligands derived from aromatic diamines could be employed.

Resolution of Racemic Mixtures of Related Chiral Compounds

The resolution of racemic mixtures is a crucial process for obtaining enantiomerically pure compounds, particularly in the pharmaceutical industry. One common method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. libretexts.org Chiral acids are often used to resolve racemic bases. libretexts.org

In the context of compounds related to this compound, enzymatic resolution has been shown to be an effective method. For example, the enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol has been investigated. researchgate.net While a particular lipase (B570770) showed low enantioselectivity for the butyrate (B1204436) derivative of this compound, other lipases have been successfully used for the kinetic resolution of similar racemic alcohols. researchgate.net The most effective biocatalyst in one study was found to be an enzyme immobilized on agarose, which provided high enantioselectivity for related substrates. researchgate.net This research demonstrates the potential for resolving racemic mixtures of compounds containing the 4-methoxyphenyl (B3050149) group through biocatalytic methods.

Interactions with Biological Systems at a Molecular Level in Vitro Studies Only

Molecular Docking and Binding Affinity Predictions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mechanism of a ligand with its target biomolecule.

While no specific molecular docking studies have been published for N1-(4-methoxyphenyl)benzene-1,3-diamine, research on analogous structures provides valuable insights. For instance, computational studies on similar phenylenediamine derivatives have explored their binding to various protein targets. These studies often reveal that the benzene (B151609) rings can engage in hydrophobic interactions within the binding pockets of proteins, while the amine groups are crucial for forming hydrogen bonds with amino acid residues.

A hypothetical docking study of this compound with a kinase domain, such as the Epidermal Growth Factor Receptor (EGFR), might reveal key interactions. The 4-methoxyphenyl (B3050149) group could occupy a hydrophobic pocket, while the diamine-substituted benzene ring could form hydrogen bonds with residues in the ATP-binding site. The positioning of the amino groups on the benzene ring (meta in this case) would significantly influence the geometry of these interactions compared to ortho or para isomers.

Table 1: Predicted Interactions of this compound with a Generic Kinase Active Site (Hypothetical)

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residues |

| 4-methoxyphenyl group | Hydrophobic | Val, Ala, Leu, Ile |

| Benzene ring | π-π stacking | Phe, Tyr, Trp |

| Amino groups (-NH2) | Hydrogen bonding | Asp, Glu, Thr, Ser |

| Methoxy (B1213986) group (-OCH3) | Hydrogen bonding | Asn, Gln |

Enzyme Inhibition Mechanisms (In vitro investigations focusing on molecular interactions)

The ability of small molecules to inhibit enzyme activity is a cornerstone of pharmacology. Phenylenediamine derivatives have been investigated as inhibitors of various enzymes.

In vitro enzyme kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For a hypothetical interaction of this compound with an enzyme, kinetic analysis would involve measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.

If the compound acts as a competitive inhibitor, it would likely bind to the active site of the enzyme, competing with the natural substrate. This would be reflected in an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). Non-competitive inhibition would suggest binding to an allosteric site, affecting the enzyme's catalytic efficiency without blocking substrate binding, resulting in a decrease in Vmax with no change in Km.

The structure of this compound allows for the possibility of both active site binding and allosteric modulation. The relatively small and flexible nature of the molecule could allow it to fit into well-defined active sites. The aromatic rings and amine groups provide functionalities that can mimic parts of natural substrates or cofactors.

Alternatively, the compound could bind to an allosteric site, a location on the enzyme distinct from the active site, and induce a conformational change that alters the enzyme's activity. Distinguishing between these two mechanisms in vitro would typically involve a combination of kinetic studies, structural biology techniques like X-ray crystallography, and computational modeling.

Receptor Binding Studies (In vitro, cell-based, or theoretical studies, excluding human clinical data)

Receptor binding assays are used to measure the affinity of a ligand for a receptor. While no specific receptor binding data for this compound is publicly available, studies on similar methoxyphenyl amine compounds can offer predictive insights. For example, derivatives containing the 4-methoxyphenyl moiety have been explored for their affinity to various G-protein coupled receptors (GPCRs).

A typical in vitro receptor binding assay would involve incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand would be measured, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki). The structural features of this compound, such as the presence of aromatic rings and hydrogen bond donors/acceptors, are common motifs in ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors.

Ligand-Receptor Interaction Profiling

There is currently no publicly available data from in vitro studies that characterize the binding affinity or specific receptor targets of this compound.

Structure-Activity Relationship (SAR) Exploration at the Molecular Level

No in vitro studies detailing the structure-activity relationships of this compound or its analogues at the molecular level have been identified in the current body of scientific literature.

DNA/RNA Interaction Studies (In vitro investigations)

Binding Mode Analysis (e.g., intercalation, groove binding)

In vitro investigations into the binding mode of this compound with DNA or RNA have not been reported. Consequently, there is no data to analyze regarding potential intercalation or groove binding mechanisms.

Influence on Nucleic Acid Conformation and Stability

As there are no available studies on the interaction between this compound and nucleic acids, its influence on their conformation and stability remains uncharacterized.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel N1-(4-methoxyphenyl)benzene-1,3-diamine Analogs with Enhanced Specificity

The development of new synthetic methodologies is crucial for producing novel analogs of this compound with improved properties. Current research often focuses on related structures, providing a blueprint for future work on this specific diamine. For instance, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has been achieved through the reaction of nitrobenzenesulfonyl chloride with p-anisidine (B42471). mdpi.com This approach, involving the coupling of an amine with a sulfonyl chloride, could be adapted to synthesize sulfonamide derivatives of this compound.

Furthermore, multi-step synthetic pathways are being employed to create complex aromatic compounds. For example, the synthesis of novel aromatic tricyclic hybrids incorporating 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties starts from benzene-1,3,5-tricarbohydrazide. mdpi.com Such strategies could be envisioned for creating intricate analogs of this compound with tailored functionalities. The general approach often involves the condensation of a diamine with various anhydrides or acids to introduce new functional groups and build larger molecular architectures. kashanu.ac.irkashanu.ac.ir

Future efforts will likely focus on introducing a variety of substituents onto the phenyl rings to modulate the electronic and steric properties of the molecule. This will allow for the fine-tuning of its binding affinity and specificity towards various targets. The synthesis of these new analogs will enable a systematic exploration of the structure-activity relationships, paving the way for the development of compounds with enhanced performance in specific applications.

Advanced Computational Methodologies for Predictive Modeling of Compound Behavior

Computational chemistry is an increasingly powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of organic compounds. For instance, DFT calculations have been used to study the structural reactions of Schiff bases and to predict their thermochemical and spectral properties. researchgate.net Similar computational studies on this compound and its analogs could provide valuable insights into their molecular electrostatic potential, identifying sites for electrophilic and nucleophilic attack, as well as potential hydrogen-bonding interactions. researchgate.net

Molecular docking is another important computational technique, particularly for understanding the interaction of small molecules with biological macromolecules. While specific docking studies on this compound are not yet widely reported, research on related compounds demonstrates the utility of this approach. For example, docking studies have been used to investigate the binding of newly synthesized compounds to biological targets. researchgate.net

Future computational work will likely involve the use of more advanced methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, to provide a more dynamic and accurate picture of how this compound and its derivatives interact with their environment. These predictive models will accelerate the discovery of new compounds with desired properties and reduce the need for extensive experimental screening.

Exploration of this compound in Novel Catalytic Systems

The unique structural features of this compound, particularly the presence of two amine groups with different reactivities, make it an attractive candidate for the development of novel catalysts. Diamine derivatives are known to be effective ligands in a variety of catalytic reactions. For example, Schiff bases derived from diamines have been used to synthesize metal complexes that exhibit catalytic activity. researchgate.net

The development of bifunctional organocatalysts is a promising area of research. A four-step synthesis process for creating such catalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold has been reported. mdpi.com This methodology involves nucleophilic aromatic substitution, selective alkylation, reduction of a nitro group, and final derivatization of the aromatic amino group. mdpi.com A similar strategy could be applied to this compound to generate a library of new organocatalysts.

Future research will likely explore the use of this compound and its derivatives as ligands for transition metal catalysts and as organocatalysts in a range of asymmetric reactions. The goal is to develop highly efficient and selective catalytic systems for the synthesis of valuable chemical products.

Integration into Advanced Material Architectures with Tailored Functionalities

The diamine functionality of this compound makes it a valuable monomer for the synthesis of advanced polymers and materials. Aromatic polyamides, known for their excellent thermal and mechanical properties, are often synthesized through the polycondensation of diamines with dicarboxylic acids. csic.es The incorporation of this compound into polyamide chains could lead to new materials with unique properties.

The synthesis of polymer nanocomposites is another exciting research direction. For example, new polymers have been derived from 3,3'-dimethoxybiphenyl-4,4'-diamine and subsequently blended with other polymers and silica (B1680970) nanoparticles to create nanocomposites with enhanced biological activity. kashanu.ac.irkashanu.ac.ir This approach could be adapted to create novel materials based on this compound with tailored functionalities for applications in electronics, separations, and biomedicine.

Future work in this area will focus on the design and synthesis of polymers and materials with precisely controlled architectures and properties. This will involve the use of advanced polymerization techniques and the careful selection of co-monomers and additives to achieve the desired performance characteristics.

Deepening Mechanistic Understanding of Molecular Interactions with Complex Biological Systems

Understanding the interactions of small molecules with biological systems at a molecular level is crucial for the development of new therapeutic agents and biological probes. While the biological activities of this compound are not yet extensively documented, research on structurally related compounds provides a foundation for future investigations.

For example, the biological activity of polymers derived from a related diamine, 3,3'-dimethoxybiphenyl-4,4'-diamine, has been evaluated. kashanu.ac.ir Furthermore, computational studies, such as molecular docking, are being used to predict the interactions of novel compounds with biological targets. researchgate.net

Future research will likely involve a combination of experimental and computational approaches to elucidate the mechanisms of action of this compound and its analogs. This will include in vitro and in vivo studies to assess their biological effects, as well as advanced spectroscopic and computational techniques to characterize their binding to specific biomolecules. A deeper mechanistic understanding will facilitate the rational design of new compounds with enhanced biological activity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N1-(4-methoxyphenyl)benzene-1,3-diamine and its derivatives?

- Methodological Answer: The compound can be synthesized via iridium-catalyzed alkylation of benzene-1,3-diamine with substituted benzyl alcohols. For example, using (4-methoxyphenyl)methanol as a substrate, KO-t-Bu as a base, and diglyme as a solvent at 70°C for 48 hours yields N,N′-bis-(4-methoxybenzyl)-benzene-1,3-diamine with 95% efficiency . Purification typically involves column chromatography (pentane:EtOAc = 4:1). This method is robust for symmetrical diamine derivatives but requires optimization for unsymmetrical analogs.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of This compound derivatives?

- Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ ~6.6–7.3 ppm), methoxy groups (δ ~3.8 ppm), and NH protons (broad singlet, δ ~4.2–5.5 ppm). For example, in N,N′-bis-(4-methoxybenzyl)-benzene-1,3-diamine, the methoxy protons appear as a singlet at δ 3.80 ppm, while aromatic protons split into doublets (J = 8.4 Hz) .

- ¹³C NMR : Characteristic peaks include the methoxy carbon (~55 ppm) and aromatic carbons (~113–159 ppm) .

Q. What chromatographic techniques are optimal for purifying This compound intermediates?

- Methodological Answer: Column chromatography with gradients of pentane:ethyl acetate (e.g., 4:1 to 2:1) effectively separates polar intermediates. For example, N,N′-bis-(4-methoxybenzyl)-benzene-1,3-diamine was purified using pentane:EtOAc (4:1) with >95% recovery . Thin-layer chromatography (TLC) with fluorescent indicators (e.g., silica GF254) is recommended for real-time monitoring.

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of This compound alkylation?

- Methodological Answer: Transition-metal catalysts (e.g., Ir, Cu/Co) and base selection critically impact regioselectivity. For instance, iridium catalysts favor mono-alkylation under mild conditions, while stronger bases like KO-t-Bu promote bis-alkylation . Computational studies (DFT) can rationalize electronic effects of substituents on benzene-1,3-diamine, guiding catalyst design.

Q. What strategies resolve contradictions in yield discrepancies between symmetrical and unsymmetrical This compound derivatives?

- Methodological Answer: Symmetrical derivatives (e.g., N,N′-bis-(4-methoxybenzyl)) often achieve >90% yields due to reduced steric hindrance . Unsymmetrical analogs (e.g., N-benzyl-N′-(4-methoxybenzyl)) require stepwise alkylation or kinetic control (e.g., adjusting stoichiometry of benzyl alcohols). Reaction monitoring via LC-MS or in-situ IR spectroscopy helps identify intermediate bottlenecks .

Q. How do electron-donating substituents (e.g., methoxy groups) modulate the redox properties of This compound in electroactive polymers?